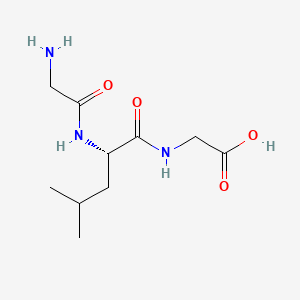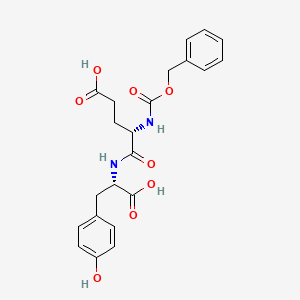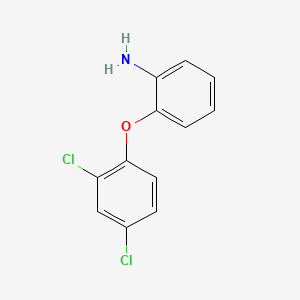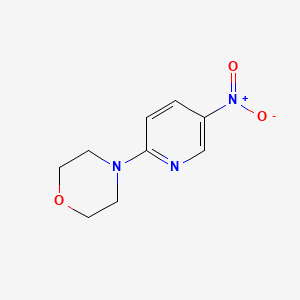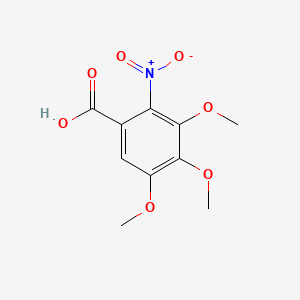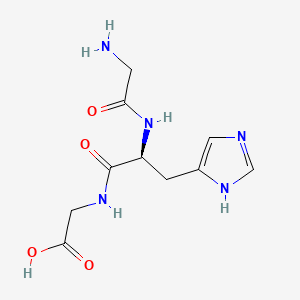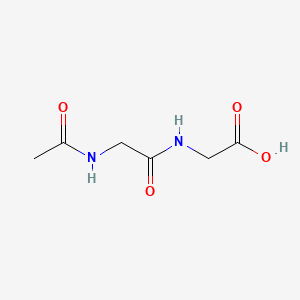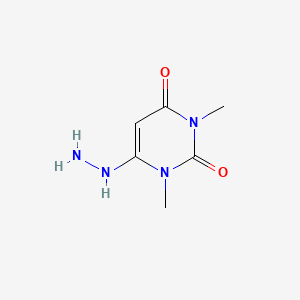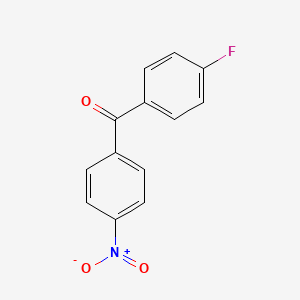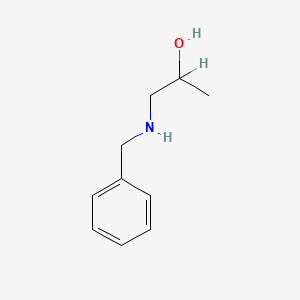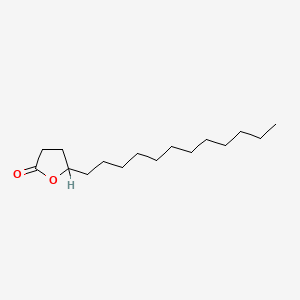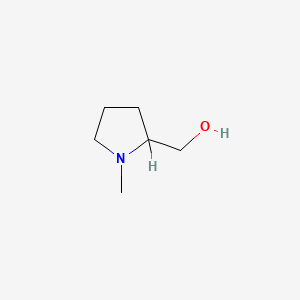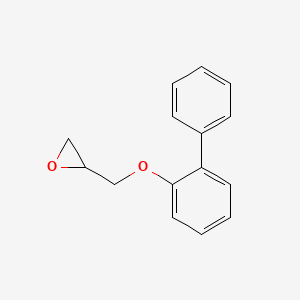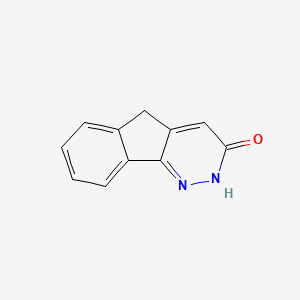
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-
Übersicht
Beschreibung
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-: is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a fused indene and pyridazine ring system, which imparts unique chemical and biological properties. Pyridazinone derivatives have been extensively studied due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-hydroxy-1-indanone with hydrazine derivatives under acidic conditions to form the pyridazinone ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indene or pyridazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is used as a building block in organic synthesis.
Biology and Medicine: The compound exhibits significant biological activities, making it a valuable scaffold in drug discovery. It has shown potential as an anti-inflammatory, analgesic, and anticancer agent. Research is ongoing to explore its efficacy in treating various diseases .
Industry: In the industrial sector, this compound and its derivatives are used in the development of agrochemicals and pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for new drug formulations .
Wirkmechanismus
The mechanism of action of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 3-(3-chlorophenyl)-5H-indeno(1,2-c)pyridazin-5-one
- 3-chloro-5H-indeno(1,2-c)pyridazin-5-one
- 5-hydroxy-1-indanone
Comparison: 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is unique due to its specific ring fusion and substitution pattern. Compared to similar compounds, it exhibits distinct pharmacological properties and reactivity. For example, the presence of different substituents on the indene or pyridazine rings can significantly alter the compound’s biological activity and chemical behavior .
Eigenschaften
IUPAC Name |
2,5-dihydroindeno[1,2-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,6H,5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIUVNSTQVQDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NNC(=O)C=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219847 | |
| Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69581-16-4 | |
| Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Indeno[1, 2,5-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
